molecular formula C12H20ClN5 B12215197 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine

Cat. No.: B12215197
M. Wt: 269.77 g/mol
InChI Key: QVHBIMJEJBELHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring two distinct substituents: an ethyl group on the first pyrazole ring and an isopropyl group on the second pyrazole ring.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-4-16-8-11(6-14-16)5-13-12-7-15-17(9-12)10(2)3;/h6-10,13H,4-5H2,1-3H3;1H

InChI Key

QVHBIMJEJBELHU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=CN(N=C2)C(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by further functionalization. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with isopropylamine under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs eco-friendly methodologies, including microwave-assisted synthesis and the use of heterogeneous catalytic systems. These methods offer advantages such as reduced reaction times, higher yields, and lower environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and related pyrazole derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Key Substituents
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine (Target) C12H20N6* 248.33* Not provided Ethyl (Pyrazole 1), Isopropyl (Pyrazole 4)
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine C9H16N4 180.26 Not provided Ethyl (Pyrazole), Cyclopropyl (Amine)
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(4-isopropylphenyl)amine C15H21N3 243.35 400858-56-2 Ethyl (Pyrazole), 4-Isopropylphenyl (Amine)
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine C8H15N3 153.22 956935-37-8 Ethyl (Pyrazole), Ethyl (Amine)
4-Chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine C8H12ClN5 225.68 1004452-02-1 Ethyl (Pyrazole), Chloro (Pyrazole 4), Amine (Pyrazole 3)

*Calculated based on structural formula.

Key Observations :

  • Substituent Diversity: The target compound’s isopropyl group on the second pyrazole ring distinguishes it from analogs with simpler amine substituents (e.g., ethyl or cyclopropyl in ).
  • Aromaticity vs. Aliphatic Chains : The compound in incorporates a 4-isopropylphenyl group, introducing aromaticity absent in the target compound. This difference could impact binding affinity in biological targets.
  • Halogenation : The chloro-substituted analog demonstrates how electronegative groups alter electronic properties, which may affect reactivity or intermolecular interactions.

Purity and Characterization :

  • Purity levels for related compounds are typically 95% (e.g., ), achieved via column chromatography or recrystallization.
  • Characterization methods include:
    • NMR Spectroscopy : For example, the cyclopropanamine analog showed distinct δ 8.87 (pyridine-H) and δ 2.10 (cyclopropyl-H) signals.
    • HRMS : Used to confirm molecular weights (e.g., m/z 215 [M+H]+ for ).

Physical Properties and Spectral Data

  • Melting Points : Analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine melt at 104–107°C . The target compound’s melting point is expected to be higher due to increased molecular rigidity from the isopropyl group.
  • Infrared Spectroscopy : The presence of amine groups in analogs (e.g., 3298 cm⁻¹ N-H stretch in ) suggests similar absorption bands for the target compound.

Implications of Structural Differences

  • Bioactivity : Bulky substituents (e.g., isopropyl) may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in kinase inhibitors.
  • Stability : Halogenated analogs (e.g., ) may exhibit greater stability under acidic conditions compared to the target compound.

Biological Activity

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine, a member of the pyrazole family, has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C9H17N3
  • Molecular Weight: 167.26 g/mol
  • CAS Number: 1015845-79-0

The compound features a pyrazole ring structure, characterized by the presence of nitrogen atoms at positions 1 and 2, and various substituents that enhance its biological activity.

This compound exhibits significant interactions with various enzymes and proteins, influencing metabolic pathways. Notably, it has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones .

Table 1: Enzyme Inhibition Activity

Enzyme TargetIC50 (µM)Reference
Cytochrome P45025.0
Other Metabolic EnzymesVaries

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, modulating their activity. This interaction often leads to inhibition or activation of enzymatic functions critical for various biological processes.

Key Mechanisms Include:

  • Enzyme Inhibition: Binding to active sites of enzymes like cytochrome P450.
  • Receptor Modulation: Potential interaction with receptors involved in inflammatory responses and cancer cell proliferation .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial effects against various bacterial strains. The compound's effectiveness varies based on concentration and specific microbial targets.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli15
S. aureus10

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This suggests potential applications in treating inflammatory diseases.

Table 3: Cytokine Inhibition

CytokineIC50 (µM)Reference
IL-60.5
TNF-alpha0.8

Case Studies

Several studies have investigated the therapeutic potential of this compound:

  • Cancer Cell Line Studies:
    • The compound was tested against various cancer cell lines (MCF7, A549) showing promising cytotoxic effects with IC50 values ranging from 20 to 50 µM, indicating its potential as an anticancer agent .
  • Inflammatory Disease Models:
    • In animal models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers and improved clinical scores compared to controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.